molecular formula C18H15N3O3S B3010330 5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1223998-29-5

5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B3010330
CAS RN: 1223998-29-5
M. Wt: 353.4
InChI Key: GZLHQRURTUJCHZ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

A significant application of this compound is found in its synthesis and the formation of various derivatives. Hirota et al. (1990) discussed the synthesis of various thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, highlighting the methods for preparing 6-ethoxycarbonyl derivatives through specific reactions such as the Vilsmeier-Haack reaction, bromination, and nitration. This demonstrates the compound's versatility in creating a range of derivatives for different scientific applications (Hirota, Shirahashi, Senda, & Yogo, 1990).

Precursor for Other Heterocyclic Compounds

Spada et al. (2009) explored the compound as a precursor for the synthesis of various furo- and thieno[3,2-d]pyrimidines. Their study indicates that this compound can be an essential intermediate in creating more complex heterocyclic structures, thus having a broad range of applications in organic and medicinal chemistry (Spada, Klein, & Otter, 2009).

Biological Activity Studies

Studies have also been conducted on the biological activities of derivatives of this compound. For instance, Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists, indicating potential applications in treating reproductive diseases. This suggests the compound's role in developing new pharmaceuticals (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Antimicrobial Activity

Younes et al. (2013) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives from pyrano[2,3‐d]pyrimidine‐2,4‐(1H,3H)‐dione derivatives, revealing good inhibitory effects against various microorganisms. This highlights the potential of the compound in antimicrobial research and development (Younes, Mohamed, & Albayati, 2013).

properties

IUPAC Name

5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHQRURTUJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

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